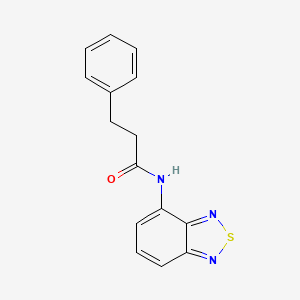

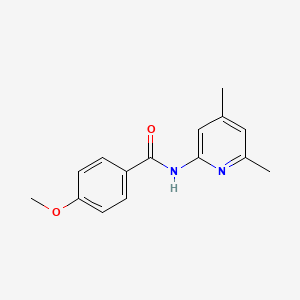

N-(4-甲氧基苯基)-2-(2-喹啉硫基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide derivatives involves multi-component reactions, demonstrating the compound's complexity and the intricate methods required for its production. An example includes the synthesis of related quinoline derivatives through reactions involving isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids, highlighting the versatility of methods used to obtain such compounds (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Molecular Structure Analysis

The molecular structure of N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide and its derivatives often displays a nearly planar conformation. This is exemplified by related compounds where bond lengths and angles fall within normal ranges, indicating a planar conformation which contributes to the compound's reactivity and potential interactions (Wen, Wen, Li, Xu, & Zhang, 2006).

Chemical Reactions and Properties

The chemical reactivity of N-(4-methoxyphenyl)-2-(2-quinolinylthio)acetamide derivatives includes interactions with acids and other compounds. For example, related compounds exhibit fluorescence quenching upon interaction with acids, indicating potential applications in sensing and molecular recognition (Karmakar & Baruah, 2008).

Physical Properties Analysis

The physical properties of such compounds, including solubility and crystalline structure, are crucial for their potential applications. For instance, the synthesis approach can affect the crystalline structure, influencing the compound's physical properties and its applicability in various fields (Lichitsky, Komogortsev, & Melekhina, 2022).

科学研究应用

结构见解和分子相互作用

阴离子配位中的空间取向

对酰胺衍生物的研究,包括 N-(4-甲氧基苯基)-2-(2-喹啉硫基)乙酰胺,揭示了影响阴离子配位的独特空间取向。这些取向对于理解晶体内的分子组装和相互作用至关重要,展示了该化合物在设计具有特定性质的分子结构中的潜力 (Kalita & Baruah, 2010).

共晶形成

对具有酰胺键的喹啉衍生物的研究,包括我们感兴趣的化合物,已经导致了与芳香二醇形成共晶。这些共晶展示了不同的结构排列和相互作用,有助于我们理解分子晶体结构 (Karmakar, Kalita, & Baruah, 2009).

荧光和化学性质

- 客主复合物中的荧光发射:对与 N-(4-甲氧基苯基)-2-(2-喹啉硫基)乙酰胺密切相关的异喹啉衍生物的研究强调了它们在形成表现出显着荧光发射的客主复合物中的潜力。此特性对于传感、成像和基于荧光的检测技术中的应用至关重要 (Karmakar, Sarma, & Baruah, 2007).

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-15-9-7-14(8-10-15)19-17(21)12-23-18-11-6-13-4-2-3-5-16(13)20-18/h2-11H,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSQLZJGHSIPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)